Methyl-D-galactoside

Beschreibung

Eigenschaften

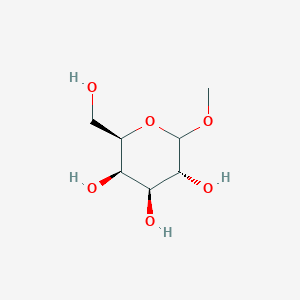

IUPAC Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-TVPFVARWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472662 |

Source

|

| Record name | Methyl D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93302-26-2 |

Source

|

| Record name | Methyl D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl-D-galactoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Methyl-D-galactoside, a pivotal monosaccharide derivative in glycobiology and pharmaceutical research. This document delineates the distinct properties of its two anomeric forms, α and β, presenting quantitative data in structured tables, detailing experimental methodologies for its characterization, and providing a visual workflow for its analysis.

Core Chemical Properties

Methyl-D-galactoside exists as two primary anomers, Methyl-α-D-galactopyranoside and Methyl-β-D-galactopyranoside, which differ in the stereochemistry at the anomeric carbon. This structural nuance significantly influences their physical and biological properties.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of both anomers of Methyl-D-galactoside, compiled from various chemical suppliers and databases.

Table 1: Chemical Properties of Methyl-α-D-galactopyranoside

| Property | Value | Reference(s) |

| CAS Number | 3396-99-4 | [1][2] |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White powder or crystals | [2] |

| Melting Point | 116-117 °C | [1][2] |

| Optical Rotation [α]20/D | +173° to +180° (c=1.5% in H₂O) | |

| Solubility | Water: 50 mg/mL, soluble in methanol | [1] |

| Storage Temperature | 2-8°C |

Table 2: Chemical Properties of Methyl-β-D-galactopyranoside

| Property | Value | Reference(s) |

| CAS Number | 1824-94-8 | [3] |

| Molecular Formula | C₇H₁₄O₆ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | White to faint yellow powder | |

| Melting Point | 176-179 °C | |

| Optical Rotation [α] | -16.5° (c=1.5 in MeOH) | [4] |

| Solubility | Water: 50 mg/mL, slightly soluble in methanol | [4] |

| Storage Temperature | 2-8°C | [4] |

Experimental Protocols and Methodologies

The characterization of Methyl-D-galactoside relies on a suite of standard analytical techniques to confirm its identity, purity, and structure.

Purity Assessment

Thin Layer Chromatography (TLC): A common method for assessing the purity of Methyl-α-D-galactopyranoside is TLC.

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: A solvent system such as chloroform/methanol (4:1) is often employed.

-

Visualization: Staining with a general carbohydrate stain (e.g., p-anisaldehyde solution followed by heating) allows for the visualization of the spot corresponding to the compound. The presence of a single spot indicates high purity.

Gas Chromatography (GC): For Methyl-β-D-galactopyranoside, GC is a suitable technique for purity assessment.

-

Sample Preparation: The sample is typically derivatized (e.g., silylated) to increase its volatility.

-

Column: A capillary column appropriate for carbohydrate analysis is used.

-

Detection: A Flame Ionization Detector (FID) is commonly used. The purity is determined by the relative area of the peak corresponding to the compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and anomeric configuration of Methyl-D-galactoside.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[5][6]

-

¹H NMR: The chemical shift and coupling constant of the anomeric proton (H-1) are diagnostic. For Methyl-α-D-galactopyranoside, the H-1 signal appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz), while for the β-anomer, the coupling constant is larger (J ≈ 7-8 Hz) due to the axial-axial relationship with H-2.

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also characteristic, typically appearing around 100 ppm for the α-anomer and 104 ppm for the β-anomer.[7][8]

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet methods are common.[3]

-

Interpretation: The spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups, and C-H stretching vibrations around 2800-3000 cm⁻¹. The region between 1000 and 1200 cm⁻¹ will contain characteristic C-O stretching vibrations.

Mass Spectrometry (MS): MS is used to determine the molecular weight and can aid in structural elucidation through fragmentation patterns.

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for carbohydrates.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion adduct (e.g., [M+Na]⁺ or [M+H]⁺), confirming the molecular weight of 194.18 g/mol .[3]

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the chemical characterization of a Methyl-D-galactoside sample.

Caption: Workflow for the chemical characterization of Methyl-D-galactoside.

Biological and Chemical Significance

Methyl-D-galactosides are valuable tools in biochemical and pharmaceutical research. Methyl-β-D-galactopyranoside is known as a weak substrate and an effective inducer of the enzyme β-galactosidase.[4][9] Both anomers are used in studies of carbohydrate-protein interactions, which are fundamental to numerous biological processes.[10] Their stability and defined stereochemistry make them ideal for use as standards in analytical methods and as building blocks in the synthesis of more complex oligosaccharides and glycoconjugates.[11] Methyl-α-D-galactopyranoside has been identified as a potent inhibitor of certain α-galactosidases.[2]

References

- 1. Methyl- -D-galactopyranoside, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. METHYL-ALPHA-D-GALACTOPYRANOSIDE | 3396-99-4 [chemicalbook.com]

- 3. methyl beta-D-galactopyranoside | C7H14O6 | CID 94214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 1824-94-8,METHYL-BETA-D-GALACTOPYRANOSIDE | lookchem [lookchem.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. mdpi.org [mdpi.org]

- 7. METHYL-ALPHA-D-GALACTOPYRANOSIDE(3396-99-4) 13C NMR spectrum [chemicalbook.com]

- 8. METHYL-BETA-D-GALACTOPYRANOSIDE(1824-94-8) 13C NMR [m.chemicalbook.com]

- 9. METHYL-BETA-D-GALACTOPYRANOSIDE | 1824-94-8 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl-α-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl-α-D-galactopyranoside. The information presented herein is intended to support research and development activities by providing key data points and standardized experimental protocols.

Core Physicochemical Properties

Methyl-α-D-galactopyranoside is a monosaccharide derivative, specifically a methyl glycoside of galactose.[1] It presents as a white crystalline solid or powder with no characteristic odor.[2] This compound is a valuable tool in biochemical research and pharmaceutical development, often serving as a building block in the synthesis of more complex glycosides and oligosaccharides.[1]

Structural and Molecular Data

| Property | Value | References |

| Molecular Formula | C₇H₁₄O₆ | [1][3][4] |

| Molecular Weight | 194.18 g/mol | [1][4][5][6] |

| CAS Number | 3396-99-4 | [2][3][4] |

| Appearance | White to off-white crystalline powder | [1][2][6] |

Physical and Chemical Properties

| Property | Value | References |

| Melting Point | 116-117 °C | [2][7] |

| 114-115 °C | [8][9] | |

| 108 °C (Monohydrate) | [10] | |

| Boiling Point | 389.1 °C at 760 mmHg | [2][9] |

| Density | 1.47 - 1.5 g/cm³ | [2][9] |

| Optical Rotation | [α]20/D +173° to +180° (c=1.5 in water) | [11] |

| +178° ± 3° | [1] | |

| +177° (c=1 in water) (Monohydrate) | [10] | |

| Solubility | Soluble in water (50 mg/mL), methanol, and hot ethanol. | [12][13] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of methyl-α-D-galactopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the structure and stereochemistry of methyl-α-D-galactopyranoside. The anomeric proton (H-1) typically appears as a doublet with a coupling constant (³J(H1,H2)) of approximately 4 Hz, which is characteristic of an α-anomeric configuration. The methyl group protons appear as a singlet further upfield.

-

¹³C NMR: Key chemical shifts are observed for the anomeric carbon (C-1) and the methoxy group carbon.[14][15][16][17]

-

¹H NMR: The proton spectrum provides detailed information about the configuration of the pyranose ring.[2][15]

Infrared (IR) Spectroscopy

The IR spectrum of methyl-α-D-galactopyranoside is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the alkyl and methoxy groups are observed in the 2800-3000 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) contains complex absorptions corresponding to C-O stretching and O-H bending vibrations.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of methyl-α-D-galactopyranoside.

Determination of Melting Point

The melting point is a critical indicator of purity.[18] The capillary method using a calibrated digital melting point apparatus is recommended for accurate determination.[19][20]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry methyl-α-D-galactopyranoside is packed into a capillary tube to a height of 2-3 mm.[20][21]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[18]

-

Measurement:

-

A rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.[21]

-

The apparatus is allowed to cool, and a second, fresh sample is prepared.

-

The sample is then heated to a temperature approximately 20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[18]

-

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.

Determination of Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules like methyl-α-D-galactopyranoside and is measured using a polarimeter.[22][23][24]

Methodology:

-

Solution Preparation: An accurately weighed sample of methyl-α-D-galactopyranoside (e.g., 150 mg) is dissolved in a precise volume of distilled water (e.g., 10 mL) in a volumetric flask to create a solution of known concentration (c, in g/mL).[25]

-

Polarimeter Calibration: The polarimeter is calibrated using a blank (distilled water) to determine the zero reading.[26]

-

Measurement:

-

Calculation: The specific rotation ([α]) is calculated using the following formula:[22][23] [α] = α / (l * c) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are also recorded.

Logical Workflow and Relationships

The following diagram illustrates the workflow for the physicochemical characterization of methyl-α-D-galactopyranoside.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. α-D-Galactopyranoside, methyl [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. Human Metabolome Database: Showing metabocard for Methyl alpha-D-galactopyranoside (HMDB0246173) [hmdb.ca]

- 6. 1-O-Methyl-alpha-D-galactopyranoside [gbiosciences.com]

- 7. METHYL-ALPHA-D-GALACTOPYRANOSIDE | 3396-99-4 [chemicalbook.com]

- 8. Methyl-α-D-galactose - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. Methyl alpha-D-Galactopyranoside | 34004-14-3 | TCI AMERICA [tcichemicals.com]

- 11. Methyl a- D -galactopyranoside 3396-99-4 [sigmaaldrich.com]

- 12. cphi-online.com [cphi-online.com]

- 13. cphi-online.com [cphi-online.com]

- 14. METHYL-ALPHA-D-GALACTOPYRANOSIDE(3396-99-4) 13C NMR spectrum [chemicalbook.com]

- 15. osti.gov [osti.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. methyl alpha-D-galactopyranoside | C7H14O6 | CID 76935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. westlab.com [westlab.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 22. To determine the specific rotation of a sugar using a polarimeter. (Manual) : CD Spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 23. scribd.com [scribd.com]

- 24. iajps.com [iajps.com]

- 25. chemlab.truman.edu [chemlab.truman.edu]

- 26. scribd.com [scribd.com]

An In-depth Technical Guide to Methyl-β-D-galactopyranoside: Structure, Function, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-β-D-galactopyranoside is a pivotal molecule in glycoscience, serving as a fundamental tool for studying carbohydrate-protein interactions and cellular signaling. Its structural simplicity, combined with its ability to act as a ligand for galectins and a substrate for β-galactosidase, makes it an indispensable compound in various biochemical and molecular biology applications. This technical guide provides a comprehensive overview of the structure and function of methyl-β-D-galactopyranoside, with a focus on its role in galectin-mediated signaling pathways. Detailed experimental protocols for key assays are provided, along with quantitative data to facilitate research and drug development endeavors.

Structure and Physicochemical Properties

Methyl-β-D-galactopyranoside is a monosaccharide derivative characterized by a galactose sugar moiety linked to a methyl group via a β-glycosidic bond. This linkage protects the anomeric carbon from oxidation and imparts stability to the molecule.

Chemical Structure:

-

Molecular Formula: C₇H₁₄O₆

-

Molecular Weight: 194.18 g/mol [1]

-

IUPAC Name: Methyl β-D-galactopyranoside[2]

-

CAS Number: 1824-94-8[2]

The three-dimensional structure of methyl-β-D-galactopyranoside has been determined by X-ray crystallography. The pyranose ring adopts a chair conformation, which is the most stable arrangement for six-membered rings.

Biological Function

The biological significance of methyl-β-D-galactopyranoside stems primarily from its interactions with two major classes of proteins: β-galactosidases and galectins.

Interaction with β-Galactosidase

Methyl-β-D-galactopyranoside can serve as a substrate for the enzyme β-galactosidase, which catalyzes the hydrolysis of the β-glycosidic bond.[3] This property is fundamental to its use in molecular biology as an inducer of the lac operon in bacteria.[3] By inducing the expression of the lacZ gene, which encodes for β-galactosidase, it allows for the controlled expression of recombinant proteins in various expression systems.[3]

Ligand for Galectins

Galectins are a family of β-galactoside-binding proteins that play crucial roles in a myriad of cellular processes, including cell adhesion, signaling, and apoptosis.[4][5] Methyl-β-D-galactopyranoside acts as a competitive inhibitor of galectin binding to their natural glycan ligands. This interaction is the basis for its use as a tool to probe galectin function and to develop galectin-targeted therapeutics.

Quantitative Data: Binding Affinities for Galectins

The affinity of methyl-β-D-galactopyranoside for different galectins varies. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd indicating a stronger binding interaction.

| Galectin | Dissociation Constant (Kd) | Method | Reference |

| Galectin-1 | In the range of methyl β-D-galactopyranoside 40 | Fluorescence Polarization | [6] |

| Galectin-8N | 5-fold lower affinity than d-galactal 3 | Competitive Fluorescence Polarization | [7] |

Experimental Protocols

β-Galactosidase Activity Assay (Induction)

This protocol outlines the use of methyl-β-D-galactopyranoside as an inducer for a β-galactosidase reporter gene assay in a bacterial expression system.

Materials:

-

Bacterial strain containing a lacZ reporter construct

-

Luria-Bertani (LB) medium

-

Methyl-β-D-galactopyranoside (stock solution, e.g., 1 M in sterile water)

-

Chloroform

-

0.1% Sodium Dodecyl Sulfate (SDS)

-

Z-buffer (0.06 M Na₂HPO₄·7H₂O, 0.04 M NaH₂PO₄·H₂O, 0.01 M KCl, 0.001 M MgSO₄, 0.05 M β-mercaptoethanol, pH 7.0)[1]

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in 0.1 M phosphate buffer, pH 7.0)[1]

-

1 M Sodium Carbonate (Na₂CO₃)

-

Spectrophotometer

Procedure:

-

Culture Growth: Inoculate a single colony of the bacterial strain into LB medium and grow overnight at 37°C with shaking.

-

Induction: Dilute the overnight culture 1:100 into fresh LB medium and grow to an OD₆₀₀ of ~0.4-0.6. Add methyl-β-D-galactopyranoside to a final concentration of 1 mM to induce β-galactosidase expression. Continue to incubate for a desired period (e.g., 2-4 hours).

-

Cell Permeabilization: Take a 1 mL aliquot of the culture and add 100 µL of chloroform and 50 µL of 0.1% SDS.[1] Vortex vigorously for 10 seconds.

-

Enzyme Reaction: Equilibrate the permeabilized cells at 28°C for 5 minutes. Start the reaction by adding 200 µL of ONPG solution and record the time.[1]

-

Stopping the Reaction: When a yellow color develops, stop the reaction by adding 500 µL of 1 M Na₂CO₃ and record the time.[1]

-

Measurement: Centrifuge the tubes to pellet cell debris. Measure the absorbance of the supernatant at 420 nm (for o-nitrophenol) and 550 nm (to correct for light scattering by cell debris).[1]

-

Calculation of Activity: Calculate β-galactosidase activity using the Miller units formula.

Experimental Workflow for β-Galactosidase Induction Assay

Caption: Workflow for β-galactosidase induction and activity assay.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

-

Purified galectin protein

-

Methyl-β-D-galactopyranoside

-

ITC instrument

-

Dialysis buffer (e.g., PBS or HEPES-buffered saline)

Procedure:

-

Sample Preparation: Dialyze the purified galectin extensively against the chosen ITC buffer. Dissolve the methyl-β-D-galactopyranoside in the final dialysis buffer to ensure a perfect buffer match.

-

Concentration Determination: Accurately determine the concentrations of both the protein and the ligand.

-

ITC Experiment Setup:

-

Load the galectin solution into the sample cell (typically at a concentration of 10-50 µM).

-

Load the methyl-β-D-galactopyranoside solution into the injection syringe (typically at a 10-20 fold higher concentration than the protein).

-

-

Titration: Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Logical Flow for Isothermal Titration Calorimetry

Caption: Logical workflow for determining binding affinity using ITC.

Signaling Pathways Modulated by Methyl-β-D-galactopyranoside

By inhibiting galectin binding to cell surface receptors, methyl-β-D-galactopyranoside can modulate various downstream signaling pathways. The specific pathway affected depends on the galectin and the cell type.

Galectin-8 Mediated Signaling

Extracellular galectin-8 can interact with integrins, leading to the activation of signaling cascades that regulate cell adhesion and apoptosis.[4] This interaction can trigger pathways involving AKT, JNK, and ERK, which converge on the activation of the NF-κB transcription factor, ultimately leading to the secretion of cytokines and chemokines.[4]

Diagram of Galectin-8 Signaling Pathway

Caption: Inhibition of Galectin-8 signaling by Methyl-β-D-galactopyranoside.

Conclusion

Methyl-β-D-galactopyranoside is a versatile and powerful tool for researchers in glycoscience and drug development. Its well-defined structure and its ability to specifically interact with β-galactosidases and galectins allow for the precise investigation of complex biological processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for utilizing this compound to its full potential in elucidating the roles of galectins in health and disease and in the development of novel therapeutic strategies.

References

- 1. Evaluation of Galectin Binding by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 2. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Methyl-D-galactoside in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-D-galactoside, a glycoside of galactose, serves as a valuable tool for investigating various fundamental processes in microorganisms. While not a primary carbon source for many, its structural similarity to galactose and lactose allows it to act as a molecular probe, influencing transport, chemotaxis, and gene expression. This technical guide provides an in-depth exploration of the biological roles of methyl-D-galactoside in microorganisms, with a particular focus on Escherichia coli. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to be a comprehensive resource for researchers in microbiology, molecular biology, and drug development seeking to understand and utilize methyl-D-galactoside in their studies.

Introduction

Methyl-D-galactoside exists in two anomeric forms, α and β, with methyl-β-D-galactoside being the more extensively studied isomer in microbiological research. Its primary significance lies in its ability to interact with cellular machinery designed for galactose and lactose metabolism without being efficiently metabolized itself. This property makes it a gratuitous inducer for certain operons and a competitive inhibitor for others, providing a means to dissect complex regulatory networks. This guide will delve into the multifaceted roles of methyl-D-galactoside, covering its transport into the cell, its influence on gene regulation, its function in chemotaxis, and its potential as an antimicrobial agent.

Transport of Methyl-D-galactoside: The MglABC System

In Escherichia coli, the primary transporter for methyl-β-D-galactoside is the high-affinity galactose/methyl-galactoside transport system, an ATP-binding cassette (ABC) transporter encoded by the mgl operon. This system is crucial for the uptake of D-galactose and its derivatives from the periplasm into the cytoplasm.

The MglABC transporter consists of three key proteins:

-

MglB: A periplasmic galactose-binding protein that captures the substrate with high affinity.

-

MglA: An ATP-binding protein located on the cytoplasmic side of the inner membrane that provides the energy for transport through ATP hydrolysis.

-

MglC: A transmembrane permease protein that forms the channel through which the substrate crosses the inner membrane.

The transport process is initiated by the binding of methyl-D-galactoside to the MglB protein in the periplasm. The substrate-bound MglB then interacts with the MglC permease, triggering a conformational change that, fueled by ATP hydrolysis by MglA, facilitates the translocation of the sugar into the cytoplasm.

A Technical Guide to the Discovery and Synthesis of Novel Methyl-D-galactoside Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel Methyl-D-galactoside derivatives. The document focuses on acylated and C-glycoside analogs, presenting detailed experimental protocols, quantitative data summaries, and visual representations of synthetic and analytical workflows.

Introduction

Methyl-D-galactosides are carbohydrate derivatives that serve as versatile scaffolds in medicinal chemistry and drug discovery.[1] Their inherent biological relevance, particularly in cell-cell recognition, bacterial and viral infections, makes them attractive starting points for the development of new therapeutic agents.[2][3] Modification of the galactoside core, through acylation or the introduction of a C-glycosidic linkage, can lead to derivatives with enhanced biological activities, including antimicrobial and anticancer properties.[1] This guide details the synthetic strategies employed to generate novel Methyl-D-galactoside derivatives and summarizes their biological evaluation.

Synthesis of Novel Methyl-D-galactoside Derivatives

The synthesis of novel Methyl-D-galactoside derivatives primarily involves the selective modification of the hydroxyl groups on the pyranose ring. Direct acylation and the synthesis of C-glycoside analogs are two prominent strategies.

Direct Acylation of Methyl-D-galactoside

Direct acylation is a common method for synthesizing ester derivatives of Methyl-D-galactoside. This approach involves the reaction of the parent glycoside with various acylating agents, such as acyl halides or anhydrides, in the presence of a base. The regioselectivity of the acylation can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the acylating agent.

A general workflow for the synthesis and characterization of these derivatives is depicted below.

Caption: General workflow for the synthesis and evaluation of acylated Methyl-D-galactoside derivatives.

Synthesis of C-Glycoside Analogues

C-glycosides are analogs in which the anomeric oxygen is replaced by a carbon atom. This modification results in increased metabolic stability towards enzymatic hydrolysis. The synthesis of C-glycoside analogues of Methyl-D-galactoside is a more complex process that often requires multi-step procedures involving the use of protecting groups and specialized coupling reactions.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized Methyl-D-galactoside derivatives.

Table 1: Synthesis and Physicochemical Properties of Acylated Methyl-β-D-galactopyranoside Derivatives

| Compound | Acyl Group | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| 1 | Myristoyl | 86.45 | 135-140 | ¹H-NMR (CDCl₃): δ 4.86 (d, H-1), 3.56 (s, 1-OCH₃), 0.89 (m, CH₃) | [2] |

| 2 | 2-Bromobenzoyl | 92 | 101-102 | FTIR (KBr): 1716 cm⁻¹ (C=O), 3392-3497 cm⁻¹ (br, -OH) | [4] |

| 3 | 3-Bromobenzoyl | - | 67-68 | ¹H-NMR: δ 8.01 (d, Ar-H), 7.95 (s, Ar-H), 7.22 (d, Ar-H), 7.13 (t, Ar-H) | [5] |

| 4 | Cinnamoyl | - | - | - | [3] |

Table 2: Antimicrobial Activity of Selected Methyl-β-D-galactopyranoside Derivatives

| Compound | Test Organism | Inhibition Zone (mm) | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Derivative 3 | Bacillus subtilis | Potent | 0.352 ± 0.02 | 0.704 ± 0.02 | [2] |

| Derivative 10 | Escherichia coli | Potent | 0.703 ± 0.01 | 1.408 ± 0.04 | [2] |

| Compound 3 | Salmonella typhi | - | 0.125 | 8.0 | [4] |

| Compound 6 | Bacillus cereus | - | - | 8.0 | [4] |

| Derivative 8 | Staphylococcus aureus | 24 ± 0.4 | 0.275 ± 0.01 | - | [6] |

Experimental Protocols

General Procedure for Direct Acylation of Methyl-β-D-galactopyranoside

The following protocol is a representative example for the synthesis of 6-O-acyl Methyl-β-D-galactopyranoside esters.[2]

Materials:

-

Methyl-β-D-galactopyranoside

-

Acyl chloride (e.g., myristoyl chloride)

-

Dry N,N-dimethylformamide (DMF) or Pyridine

-

Triethylamine

-

Solvents for workup and chromatography (e.g., chloroform, methanol, hexane)

-

Silica gel for column chromatography

Procedure:

-

A suspension of Methyl-β-D-galactopyranoside (1.0 eq) is prepared in dry DMF and triethylamine in a round-bottom flask.

-

The mixture is cooled to a specific temperature (e.g., -5°C or 0°C) in an ice bath.

-

The acyl chloride (1.1 eq) is added dropwise to the cooled suspension with continuous stirring.

-

The reaction mixture is stirred at the same temperature for several hours (e.g., 6 hours) and then allowed to stand overnight at room temperature with continued stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is subjected to an aqueous workup and extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography to afford the desired acylated derivative.

General Procedure for Further Acylation of 6-O-substituted Methyl-β-D-galactopyranoside

This protocol describes the subsequent acylation at other hydroxyl positions.[2]

Materials:

-

6-O-acyl-Methyl-β-D-galactopyranoside

-

Acyl chloride (e.g., acetyl chloride)

-

Dry N,N-dimethylformamide (DMF)

-

Triethylamine

Procedure:

-

A solution of the 6-O-acyl derivative (1.0 eq) is prepared in dry DMF and triethylamine.

-

The solution is cooled to 0°C.

-

The corresponding acyl chloride (e.g., 5.0 eq for tri-acylation) is added to the cooled solution.

-

The reaction is stirred until completion as monitored by TLC.

-

The product is isolated and purified using standard workup and chromatographic techniques.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized derivatives can be evaluated using standard methods such as the disk diffusion assay and determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Caption: Workflow for antimicrobial susceptibility testing of Methyl-D-galactoside derivatives.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by these novel Methyl-D-galactoside derivatives are still under investigation, the antimicrobial activity is likely attributed to their interaction with key bacterial or fungal cellular processes. One proposed mechanism is the metabolic inhibition of bacterial glycan biosynthesis.[7] The synthetic glycoside analogs may act as decoys for glycosyltransferases, leading to the formation of truncated and non-functional cell surface glycans. This disruption of the bacterial cell wall can lead to impaired growth, motility, and biofilm formation.[7]

Caption: Proposed mechanism of metabolic inhibition of bacterial glycan biosynthesis by Methyl-D-galactoside derivatives.

Conclusion

The synthesis of novel Methyl-D-galactoside derivatives through methods like direct acylation offers a promising avenue for the discovery of new therapeutic agents. The studies summarized in this guide demonstrate that these modifications can lead to compounds with significant antimicrobial activities. Further research is warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationships for improved potency and selectivity. The detailed protocols and summarized data herein provide a valuable resource for researchers in the field of carbohydrate chemistry and drug development.

References

- 1. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, Antimicrobial, Anticancer, PASS, Molecular Docking, Molecular Dynamic Simulations & Pharmacokinetic Predictions of Some Methyl β-D-Galactopyranoside Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galactoside-Based Molecule Enhanced Antimicrobial Activity through Acyl Moiety Incorporation: Synthesis and In Silico Exploration for Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic inhibitors of bacterial glycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methyl-D-galactoside: A Versatile Building Block in Modern Carbohydrate Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl-D-galactoside, existing as two anomeric forms, α and β, serves as a fundamental and versatile building block in the intricate field of carbohydrate chemistry. Its unique structural features and chemical reactivity make it an invaluable scaffold for the synthesis of a wide array of complex glycans, glycoconjugates, and carbohydrate-based therapeutics. This guide provides a comprehensive overview of the properties, synthesis, and key applications of methyl-D-galactoside, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

Methyl-α-D-galactopyranoside and its β-anomer are white crystalline solids with good solubility in water and methanol.[1][2] These properties facilitate their use in a variety of reaction conditions, both in aqueous and organic media. The anomeric configuration significantly influences the molecule's three-dimensional structure and its interactions with biological macromolecules.

| Property | Methyl-α-D-galactopyranoside | Methyl-β-D-galactopyranoside |

| Molecular Formula | C₇H₁₄O₆ | C₇H₁₄O₆ |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol |

| Appearance | White crystalline powder[3] | White crystalline solid[1] |

| Melting Point | 114-115 °C | 176-179 °C |

| Solubility | Soluble in water and methanol[2] | Soluble in water and methanol[2] |

| Storage | 2-8°C[3] | 2-8°C[2] |

Synthesis of Methyl-D-galactosides

The most common method for the synthesis of methyl-D-galactosides is the Fischer glycosidation of D-galactose with methanol in the presence of an acid catalyst.[4] This reaction typically yields a mixture of the α and β anomers in both pyranose and furanose forms, with the pyranose forms being thermodynamically favored.[4]

Experimental Protocol: Fischer Glycosidation of D-Galactose

Materials:

-

D-galactose

-

Anhydrous methanol

-

Strongly acidic cation-exchange resin (e.g., Dowex 50W-X8)

-

Anhydrous sodium carbonate

-

Filter paper

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Suspend D-galactose (e.g., 3 g) in anhydrous methanol (e.g., 250 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of a strongly acidic ion-exchange resin.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Neutralize the acid catalyst by adding anhydrous sodium carbonate and stir for 30 minutes.

-

Filter the mixture to remove the resin and sodium carbonate.

-

Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain a syrupy residue containing a mixture of methyl-D-galactopyranosides.

-

The anomers can be separated by column chromatography on silica gel.

Chemical Transformations and Applications

Methyl-D-galactoside is a versatile starting material for a multitude of chemical transformations, enabling the synthesis of complex oligosaccharides and glycoconjugates. Key reactions include selective protection of hydroxyl groups, glycosylation reactions, and enzymatic modifications.

Selective Protection and Derivatization

The differential reactivity of the hydroxyl groups in methyl-D-galactoside allows for regioselective protection, a crucial step in oligosaccharide synthesis. This enables the controlled introduction of various functional groups at specific positions.

Quantitative Data on Selected Methyl-D-galactoside Derivatives:

| Derivative | Yield (%) | Melting Point (°C) | Specific Rotation ([\α]D) | Reference |

| Methyl 6-O-tosyl-α-D-galactopyranoside | 90 | 170-171 | +105° (c=1, pyridine) | [5] |

| Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside | High | Crystalline | - | [6] |

| Methyl 6-O-myristoyl-β-D-galactopyranoside | 86.45 | 135-140 | - | [7] |

| Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-β-D-galactopyranoside | 72.50 | 144-145 | - | [7] |

Experimental Protocol: Selective Tosylation of Methyl-α-D-galactopyranoside

Materials:

-

Methyl-α-D-galactopyranoside

-

Dry pyridine

-

4-Toluenesulfonyl chloride (TsCl)

-

Ice-water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Freezer

Procedure: [5]

-

Dissolve methyl-α-D-galactopyranoside (9.71 g, 50 mmol) in dry pyridine (40 mL) in a round-bottom flask with stirring.

-

Cool the solution to -50°C.

-

Add 4-toluenesulfonyl chloride (10.49 g, 55 mmol) in small portions while maintaining the temperature.

-

Keep the reaction mixture in a freezer overnight.

-

Allow the mixture to warm to room temperature and then pour it into ice-water (250 mL).

-

Collect the precipitate by filtration and recrystallize from ethanol to yield methyl 6-O-tosyl-α-D-galactopyranoside as white crystals (18.65 g, 90% yield).[5]

Glycosylation Reactions

Methyl-D-galactoside derivatives with a free hydroxyl group can act as glycosyl acceptors in glycosylation reactions to form disaccharides and larger oligosaccharides. The stereochemical outcome of these reactions is a critical aspect of carbohydrate synthesis.

Experimental Protocol: Synthesis of Methyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside[6]

Materials:

-

Methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside (glycosyl acceptor)

-

2,3,4,6-Tetra-O-acetyl-α-D-galactosyl bromide (glycosyl donor)

-

Benzene

-

Mercuric cyanide (Hg(CN)₂)

-

Mercuric bromide (HgBr₂)

-

Sodium methoxide in methanol

-

Amberlite IR-120 (H⁺) resin

-

Round-bottom flask

-

Stirrer

-

Apparatus for drying solvents

Procedure:

-

React methyl 2,3,4-tri-O-acetyl-β-D-galactopyranoside with 2,3,4,6-tetra-O-acetyl-α-D-galactosyl bromide in benzene in the presence of mercuric cyanide and mercuric bromide to yield the protected disaccharide.[6]

-

Purify the resulting protected disaccharide by column chromatography.

-

Deacetylate the protected disaccharide using a catalytic amount of sodium methoxide in methanol.

-

Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin, filter, and concentrate to yield the crystalline methyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside.[6]

Role in Drug Development: Targeting Galectin Signaling

Derivatives of methyl-D-galactoside have emerged as important tools in drug discovery, particularly as inhibitors of galectins. Galectins are a family of β-galactoside-binding proteins that play crucial roles in various pathological processes, including cancer, inflammation, and fibrosis.[8][9]

Galectin-3, in particular, is a well-studied therapeutic target. It is involved in tumor cell adhesion, proliferation, angiogenesis, and apoptosis.[8] By binding to β-galactoside-containing glycans on cell surface receptors, galectin-3 can modulate intracellular signaling pathways.[8]

Methyl-D-galactoside derivatives can act as competitive inhibitors, binding to the carbohydrate recognition domain (CRD) of galectin-3 and preventing its interaction with cell surface glycoproteins. This inhibition can disrupt downstream signaling cascades, leading to reduced cell proliferation, invasion, and increased apoptosis in cancer cells.[1]

Experimental and Synthetic Workflows

The synthesis and evaluation of methyl-D-galactoside-based compounds follow a structured workflow, from initial synthesis to biological testing.

Conclusion

Methyl-D-galactoside and its derivatives are indispensable tools in carbohydrate chemistry, offering a versatile platform for the synthesis of complex glycans and biologically active molecules. Their application as building blocks for the development of galectin inhibitors highlights their significant potential in the field of drug discovery and development. The detailed experimental protocols and understanding of their role in modulating cellular signaling pathways provide a solid foundation for researchers to explore and exploit the full potential of these fundamental carbohydrate structures.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 5. mdpi.org [mdpi.org]

- 6. Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Turning-Off Signaling by Siglecs, Selectins, and Galectins: Chemical Inhibition of Glycan-Dependent Interactions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Reservoir of Methyl-D-Galactoside and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of methyl-D-galactoside and its diverse analogs across various biological kingdoms. From terrestrial flora to marine algae and microorganisms, these glycosides play pivotal roles in biological processes, offering a rich landscape for scientific exploration and therapeutic innovation. This document provides a comprehensive overview of their distribution, quantitative data, detailed experimental protocols for their isolation and characterization, and insights into their involvement in cellular signaling pathways.

Natural Occurrence of Methyl-D-galactoside and its Analogs

Methyl-D-galactoside exists in nature as two primary anomers, the α- and β-forms. These, along with their structural analogs, have been identified in a wide array of organisms.

Methyl-α-D-galactopyranoside has been reported in several terrestrial plants, including Ligustrum obtusifolium, Perilla frutescens, and Cichorium intybus. It is also a known constituent of the Siberian ginseng, Eleutherococcus senticosus.

Methyl-β-D-galactopyranoside has been identified in the plant Pogostemon cablin and the red algae Ahnfeltia plicata.[1] It is also recognized as a metabolite in the bacterium Escherichia coli.[1]

Quantitative Data on Natural Occurrence

While the presence of these compounds is documented in numerous species, comprehensive quantitative data remains relatively sparse in the scientific literature. The concentration of these glycosides can vary significantly based on the species, tissue type, developmental stage, and environmental conditions. The following table summarizes the available quantitative information.

| Compound | Organism | Tissue/Source | Concentration | Reference(s) |

| Galactosyl Pinitols | Vicia species | Seeds | Levels of raffinose family oligosaccharides (RFOs) can reach almost 90% of total soluble carbohydrates, with varying levels of galactosyl pinitols depending on the species. In some species, galactosyl pinitols are the predominant α-D-galactosides. | [2] |

| Ethyl α-D-galactopyranoside | Soy flakes (defatted) | - | 0.03% | [4] |

| Ethyl α-D-galactopyranoside | Soy flakes (full-fat) | - | 0.2% | [4] |

| Pinitol | Soy flakes (defatted) | - | 0.3% | [4] |

| Pinitol | Soy flakes (full-fat) | - | 0.6% | [4] |

Experimental Protocols

The isolation and characterization of methyl-D-galactoside and its analogs from natural sources require a combination of extraction, chromatography, and spectroscopy techniques.

Isolation of Galactosides from Plant Material (General Protocol)

This protocol provides a general framework for the extraction and isolation of galactosides from plant tissues.

1. Sample Preparation:

- Lyophilize and grind the plant material to a fine powder to increase the surface area for extraction.

2. Extraction:

- Extract the powdered material with a solvent system capable of solubilizing polar glycosides. A common choice is a mixture of methanol, dichloromethane, and water (e.g., 4:2:1 v/v/v).

- Perform the extraction with shaking for an extended period (e.g., 24 hours) to ensure exhaustive extraction.

- Separate the solid residue by centrifugation or filtration.

3. Purification:

- The crude extract can be subjected to various chromatographic techniques for purification.

- Preparative High-Performance Liquid Chromatography (HPLC): Utilize a silica gel column for initial fractionation.

- Thin-Layer Chromatography (TLC): Employ amino silica gel plates for further separation and purification of specific galactosides.

4. Characterization:

- The structure of the isolated compounds is elucidated using spectroscopic methods.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the precise structure, including the stereochemistry of the glycosidic linkage.

Quantification of 3,6-Anhydro-galactose in Red Seaweed Polysaccharides by GC-MS

This protocol details a specific method for the analysis of a galactose analog in marine algae.[5]

1. Hydrolysis:

- Hydrolyze the polysaccharide sample in trifluoroacetic acid (TFA) at 80°C.

- Perform a second hydrolysis step at 120°C to ensure complete cleavage of glycosidic bonds.[5]

2. Derivatization:

- Dry the hydrolyzed sample and dissolve it in a mixture of ethyl acetate, acetic anhydride, and perchloric acid for acetylation.[5]

3. GC-MS Analysis:

- Extract the derivatized monosaccharides with dichloromethane.

- Analyze the sample using a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and quantification.[5]

Signaling Pathways Involving Galactosides

Galactose and its derivatives, including methyl-D-galactosides, are not merely metabolic intermediates but also function as important signaling molecules, particularly in microorganisms.

Bacterial Chemotaxis and Metabolism

In bacteria such as E. coli, the metabolism of lactose and other galactosides is tightly regulated by the well-characterized lac operon.[6] Methyl-β-D-galactopyranoside can act as an inducer of β-galactosidase, the enzyme responsible for the hydrolysis of lactose.[7] The presence of galactosides in the environment can trigger a signaling cascade that leads to the expression of genes required for their transport and catabolism.

The Leloir pathway is a central metabolic route for galactose utilization in many organisms.[8] It involves the conversion of galactose into UDP-glucose, a key precursor for the biosynthesis of various cellular components, including exopolysaccharides which are crucial for biofilm formation in bacteria like Bacillus subtilis.[8]

Plant-Microbe Interactions in the Rhizosphere

The rhizosphere, the soil region immediately surrounding plant roots, is a hotbed of chemical communication between plants and microbes. Legume seeds, in particular, are rich in α-galactosides like raffinose and stachyose.[9] During germination, these galactosides are released into the rhizosphere, where they can be utilized by symbiotic bacteria such as Sinorhizobium meliloti.[9] This bacterium possesses genes for the transport and metabolism of α-galactosides, and the presence of these compounds can enhance its growth and competitiveness in the rhizosphere, a critical step for the establishment of nitrogen-fixing symbiosis.[9][10]

Conclusion

Methyl-D-galactoside and its analogs represent a fascinating and underexplored area of natural product chemistry. Their widespread occurrence in terrestrial and marine organisms, coupled with their roles in fundamental biological processes, underscores their potential for further scientific investigation and development. This guide provides a foundational understanding for researchers and professionals, highlighting the current knowledge and the vast opportunities that lie in the continued exploration of these intriguing glycosides. Future research focused on quantitative analysis, the discovery of novel analogs, and the elucidation of their complete signaling pathways will undoubtedly pave the way for new applications in medicine, agriculture, and biotechnology.

References

- 1. methyl beta-D-galactopyranoside | C7H14O6 | CID 94214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. Identification of 4,5-didemethyl-4-O-alpha-D-glucopyranosylsimmondsin and pinitol alpha-D-galactosides in jojoba seed meal (Simmondsia chinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Galactose Metabolism Plays a Crucial Role in Biofilm Formation by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Galactosides in the rhizosphere: Utilization by Sinorhizobium meliloti and development of a biosensor - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectral Analysis of Methyl-D-galactoside Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral analysis techniques used for the characterization of methyl-D-galactoside compounds. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and carbohydrate chemistry. This document outlines the key spectral data, experimental methodologies, and analytical workflows for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy as applied to methyl-α-D-galactopyranoside and methyl-β-D-galactopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For methyl-D-galactoside compounds, ¹H and ¹³C NMR are crucial for confirming the anomeric configuration (α or β) and the overall structure.

Quantitative NMR Data

The chemical shifts (δ) in parts per million (ppm) are characteristic for each proton and carbon atom in the molecule. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for the α and β anomers of methyl-D-galactopyranoside in deuterium oxide (D₂O).

Table 1: ¹H NMR Chemical Shifts (ppm) of Methyl-D-galactopyranosides in D₂O

| Proton | Methyl α-D-galactopyranoside | Methyl β-D-galactopyranoside |

| H-1 | 4.86 | 4.37 |

| H-2 | 3.72 | 3.51 |

| H-3 | 3.82 | 3.63 |

| H-4 | 3.93 | 3.89 |

| H-5 | 3.99 | 3.65 |

| H-6a | 3.70 | 3.75 |

| H-6b | 3.70 | 3.75 |

| OCH₃ | 3.41 | 3.56 |

Table 2: ¹³C NMR Chemical Shifts (ppm) of Methyl-D-galactopyranosides in D₂O [1][2]

| Carbon | Methyl α-D-galactopyranoside | Methyl β-D-galactopyranoside |

| C-1 | 100.3 | 104.5 |

| C-2 | 69.1 | 71.3 |

| C-3 | 70.2 | 73.5 |

| C-4 | 70.1 | 69.5 |

| C-5 | 71.5 | 75.7 |

| C-6 | 61.6 | 61.8 |

| OCH₃ | 55.7 | 57.8 |

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the general steps for acquiring NMR spectra of methyl-D-galactoside compounds.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the methyl-D-galactoside sample in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the sample temperature, typically to 298 K.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence is used, and a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are typically required. Proton decoupling (e.g., WALTZ-16) is applied to simplify the spectrum and improve sensitivity.[3]

-

For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts. For spectra in D₂O, an internal standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or an external standard can be used.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Experimental Workflow: NMR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Through fragmentation analysis, it can also provide structural information.

Quantitative MS Data

For methyl-D-galactosides, mass spectrometry can confirm the molecular weight and provide insights into the structure through characteristic fragmentation patterns. Electrospray ionization (ESI) is a common technique for these polar molecules.

Table 3: Mass Spectrometry Data for Methyl-D-galactoside

| Parameter | Value | Notes |

| Molecular Formula | C₇H₁₄O₆ | |

| Molecular Weight | 194.18 g/mol | |

| Monoisotopic Mass | 194.079038 Da | |

| [M+H]⁺ | 195.0863 m/z | Protonated molecule. |

| [M+Na]⁺ | 217.0683 m/z | Sodiated adduct. |

| [M+NH₄]⁺ | 212.1132 m/z | Ammoniated adduct. |

| Key Fragment ([M+NH₄]⁺) | 195 m/z | Loss of ammonia (NH₃).[5] |

| Key Fragment ([M+NH₄]⁺) | 163 m/z | Loss of methanol (CH₃OH) and ammonia (NH₃).[5] |

| Key Fragment ([M+Li]⁺) | 163 m/z | Loss of methanol (CH₃OH). |

Experimental Protocol: Mass Spectrometry

The following is a general protocol for the analysis of methyl-D-galactosides by ESI-MS.

-

Sample Preparation:

-

Prepare a dilute solution of the methyl-D-galactoside sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, water, or a mixture of both.

-

To promote the formation of specific adducts, a small amount of an appropriate salt (e.g., sodium acetate for [M+Na]⁺, ammonium acetate for [M+NH₄]⁺) can be added to the solution.

-

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and efficient ionization.

-

Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion and common adducts.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Isolate the precursor ion of interest (e.g., [M+H]⁺ or [M+NH₄]⁺) and subject it to collision-induced dissociation (CID).[5]

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern can help to confirm the structure and, in some cases, differentiate between isomers.

-

Experimental Workflow: Mass Spectrometry

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is particularly useful for identifying characteristic vibrational modes of hydroxyl, ether, and alkyl groups in methyl-D-galactosides.

Quantitative FTIR Data

The following table lists the characteristic IR absorption bands for methyl-D-galactoside compounds.

Table 4: Characteristic FTIR Absorption Bands (cm⁻¹) for Methyl-D-galactoside

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretching | Hydroxyl groups |

| ~2900 | C-H stretching | Alkyl groups |

| ~1450 | C-H bending | Alkyl groups |

| 1150-1000 | C-O stretching | Ethers and alcohols |

| Below 1000 | "Fingerprint" region | Complex vibrations characteristic of the molecule |

For acylated derivatives of methyl β-D-galactopyranoside, a strong carbonyl (C=O) stretching band is observed in the region of 1700-1710 cm⁻¹.[4]

Experimental Protocol: FTIR Spectroscopy

A common method for analyzing solid samples like methyl-D-galactosides is by preparing a potassium bromide (KBr) pellet.

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind 1-2 mg of the methyl-D-galactoside sample with approximately 200 mg of dry KBr powder in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Press the die under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Collect the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Analysis:

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Experimental Workflow: FTIR Spectroscopy

References

An In-Depth Technical Guide to the Stability and Storage of Methyl-D-galactoside Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for methyl-α-D-galactoside and methyl-β-D-galactoside powder.[1][2] It details experimental protocols for assessing stability under various conditions and offers a framework for presenting and interpreting the resulting data. This document is intended to serve as a technical resource for professionals in research and drug development who utilize these compounds.

Introduction to the Stability of Methyl-D-galactoside

Methyl-D-galactoside, existing as both α and β anomers, is a glycoside widely used in biochemical research and as a precursor in the synthesis of more complex carbohydrates.[3] The stability of the powdered form of this compound is a critical factor in ensuring the reliability and reproducibility of experimental results, as well as maintaining its efficacy in pharmaceutical applications. Degradation can be influenced by several environmental factors, including temperature, humidity, and light.

Generally, methyl-D-galactosides are considered stable compounds.[4] However, like many carbohydrates, they can be susceptible to hydrolysis of the glycosidic bond under certain conditions. The anomeric configuration (α or β) can also influence the stability of the glycoside.

This guide outlines the methodologies for systematically evaluating the stability of methyl-D-galactoside powder through forced degradation studies, long-term and accelerated stability testing, and hygroscopicity assessment, in line with established principles for pharmaceutical compounds.

Recommended Storage Conditions

Based on information from various suppliers, the following general storage conditions are recommended for methyl-D-galactoside powder to ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Humidity | Store in a dry environment | Methyl-D-galactoside can be hygroscopic; minimizing moisture exposure prevents caking and potential hydrolysis. |

| Light | Protect from light | While not highly sensitive to light, protection from UV and visible light is a standard precaution to prevent photochemical degradation. |

| Atmosphere | Store in a tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |

Experimental Protocols for Stability Assessment

The following sections detail the experimental protocols for a comprehensive stability assessment of methyl-D-galactoside powder. These protocols are based on general guidelines for stability testing of pharmaceutical ingredients.

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and to establish the intrinsic stability of the molecule.

Caption: Workflow for forced degradation studies.

-

Acid and Base Hydrolysis:

-

Prepare a 1 mg/mL solution of methyl-D-galactoside in a suitable solvent (e.g., purified water or methanol).

-

For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots before analysis.

-

Analyze by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a 1 mg/mL solution of methyl-D-galactoside.

-

Add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 3% H2O2.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place a known amount of methyl-D-galactoside powder in a controlled temperature oven at 80°C.

-

At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose methyl-D-galactoside powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same temperature and humidity conditions.

-

Analyze the samples by HPLC.

-

Accelerated and Real-Time Stability Testing

These studies are designed to predict the shelf life of the product under normal storage conditions.

Caption: Workflow for accelerated and real-time stability testing.

-

Sample Preparation:

-

Use at least three different batches of methyl-D-galactoside powder.

-

Package the powder in the proposed container closure system.

-

-

Storage Conditions:

-

Real-Time: 5°C ± 3°C for a minimum of 12 months.

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Schedule:

-

Real-Time: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests:

-

Appearance: Visual inspection for changes in color and physical state.

-

Assay and Purity: A stability-indicating HPLC method to determine the amount of methyl-D-galactoside and any degradation products.

-

Moisture Content: Karl Fischer titration.

-

Hygroscopicity Testing

This protocol determines the tendency of the powder to absorb moisture from the atmosphere.

-

Dry a known amount of methyl-D-galactoside powder in a vacuum oven at 40°C until a constant weight is achieved.

-

Place the dried sample in a controlled humidity chamber.

-

Expose the sample to a series of increasing relative humidity (RH) levels at a constant temperature (e.g., 25°C), for example, 20%, 40%, 60%, 80%, and 90% RH.

-

Allow the sample to equilibrate at each RH level and record the weight change.

-

Plot the percentage weight gain against the relative humidity.

Data Presentation

The following tables are illustrative examples of how stability and hygroscopicity data for methyl-D-galactoside powder can be presented.

Forced Degradation Data (Illustrative Example)

| Stress Condition | Duration | Assay of Methyl-D-galactoside (%) | Total Impurities (%) | Major Degradation Product (RRT) |

| 0.1 M HCl (60°C) | 24 hours | 92.5 | 7.5 | 0.85 |

| 0.1 M NaOH (60°C) | 24 hours | 95.1 | 4.9 | 0.92 |

| 3% H₂O₂ (RT) | 24 hours | 98.2 | 1.8 | 1.15 |

| Thermal (80°C) | 48 hours | 99.1 | 0.9 | Not Detected |

| Photolytic | 1.2 M lux hours | 99.5 | 0.5 | Not Detected |

Accelerated Stability Data (Illustrative Example for Batch A at 25°C/60% RH)

| Time Point (Months) | Appearance | Assay (%) | Purity (%) | Moisture Content (%) |

| 0 | White powder | 99.8 | 99.9 | 0.15 |

| 3 | White powder | 99.7 | 99.8 | 0.18 |

| 6 | White powder | 99.6 | 99.7 | 0.21 |

Real-Time Stability Data (Illustrative Example for Batch A at 5°C)

| Time Point (Months) | Appearance | Assay (%) | Purity (%) | Moisture Content (%) |

| 0 | White powder | 99.8 | 99.9 | 0.15 |

| 3 | White powder | 99.8 | 99.9 | 0.15 |

| 6 | White powder | 99.8 | 99.9 | 0.16 |

| 12 | White powder | 99.7 | 99.8 | 0.16 |

Hygroscopicity Data (Illustrative Example at 25°C)

| Relative Humidity (%) | % Weight Gain | Classification |

| 20 | 0.1 | Non-hygroscopic |

| 40 | 0.2 | Slightly hygroscopic |

| 60 | 0.5 | Slightly hygroscopic |

| 80 | 1.5 | Moderately hygroscopic |

| 90 | 4.8 | Moderately hygroscopic |

Conclusion

Methyl-D-galactoside powder is a generally stable compound when stored under appropriate conditions. The primary stability concerns are potential hydrolysis and hygroscopicity. The experimental protocols and data presentation formats provided in this guide offer a robust framework for a thorough stability evaluation. For critical applications, it is imperative that researchers and drug development professionals conduct their own stability studies on the specific batches of methyl-D-galactoside being used, as purity and the presence of trace impurities can influence stability. Adherence to recommended storage conditions—refrigeration in a dry, dark environment within a tightly sealed container—is essential for preserving the quality and integrity of the compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl-β-D-galactopyranoside 1824-94-8 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Methyl-β-D-galactopyranoside in β-galactosidase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-galactosidase (EC 3.2.1.23) is a glycoside hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In molecular biology, the E. coli lacZ gene, which encodes β-galactosidase, is a widely used reporter gene. The enzyme's activity is a critical measure in various research areas, including gene expression studies, drug screening, and understanding cellular processes like senescence.

Methyl-β-D-galactopyranoside is a non-chromogenic substrate for β-galactosidase. Its structural similarity to lactose, the natural substrate, makes it a valuable tool for studying enzyme kinetics and for use in assays where chromogenic or fluorogenic substrates may interfere with the experimental system.[1][2] This document provides detailed application notes and protocols for the use of Methyl-β-D-galactopyranoside in β-galactosidase activity assays.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of Methyl-β-D-galactopyranoside by β-galactosidase to yield galactose and methanol.

Methyl-β-D-galactopyranoside + H₂O --(β-galactosidase)--> Galactose + Methanol

Since neither the substrate nor the products are colored or fluorescent, a secondary coupled assay is required to quantify the reaction product. This protocol focuses on the detection of methanol, one of the reaction products, using a commercially available methanol assay kit. This coupled assay provides a quantitative measure of β-galactosidase activity.

Advantages and Disadvantages of Methyl-β-D-galactopyranoside as a Substrate

The choice of substrate for a β-galactosidase assay is critical and depends on the specific application. While chromogenic and fluorogenic substrates offer ease of detection, non-chromogenic substrates like Methyl-β-D-galactopyranoside have their own set of advantages and disadvantages.

| Feature | Methyl-β-D-galactopyranoside (Non-Chromogenic) | ONPG (o-nitrophenyl-β-D-galactopyranoside) (Chromogenic) | X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) (Chromogenic) |

| Detection Method | Requires a secondary coupled assay (e.g., for methanol or galactose).[3][4] | Direct colorimetric detection of the o-nitrophenol product at 420 nm.[5] | Histochemical staining resulting in an insoluble blue precipitate.[1] |

| Quantitative Analysis | Readily quantifiable with a suitable coupled assay. | Easily quantifiable using a spectrophotometer.[5] | Primarily qualitative (blue/white screening), though can be adapted for quantitative analysis. |

| Interference | Less likely to interfere with downstream applications or other fluorescent/colored compounds in the sample. | The yellow product can interfere with other colorimetric or fluorometric measurements. | The insoluble precipitate is not suitable for solution-based quantitative assays. |

| Cost | Can be cost-effective, though the coupled assay adds to the overall expense. | Generally inexpensive and widely available.[5] | Relatively expensive. |

| Sensitivity | Dependent on the sensitivity of the coupled assay. | Moderate sensitivity. | High sensitivity for in situ staining. |

| Applications | Enzyme kinetics, inhibitor screening, studies where chromogenic substrates are undesirable. | Reporter gene assays, enzyme purification, kinetic studies. | Blue-white screening in molecular cloning, histochemical staining of tissues and cells. |

Quantitative Data

Kinetic Parameters of β-galactosidase

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are crucial parameters for characterizing enzyme-substrate interactions. While extensive data is available for common chromogenic and natural substrates, specific kinetic parameters for E. coli β-galactosidase with Methyl-β-D-galactopyranoside are not readily found in published literature. Researchers may need to determine these parameters empirically. A protocol for this determination is provided below. For comparison, the kinetic parameters for other common substrates are presented.

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Enzyme Source |

| Methyl-β-D-galactopyranoside | Not readily available in literature | Not readily available in literature | E. coli |

| o-nitrophenyl-β-D-galactopyranoside (ONPG) | 0.24 - 6.644 | 0.0864 - 147.5 | Aspergillus oryzae, Lactobacillus plantarum[4][6] |

| Lactose | 23.28 | 10.88 | Lactobacillus plantarum[6] |